molecular formula C14H17N3O2 B12173220 N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12173220
M. Wt: 259.30 g/mol
InChI Key: ZSYDOXDVRCPWSH-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of 5-methoxyindole-2-carboxylic acid, which is then subjected to a series of reactions including acetylation, reduction, and coupling reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups into the indole ring, leading to a diverse array of products .

Scientific Research Applications

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-10(18)15-7-8-16-14(19)13-9-11-5-3-4-6-12(11)17(13)2/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

ZSYDOXDVRCPWSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

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